N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide
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Overview
Description
N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide typically involves multi-step reactions. One common method includes the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide can be compared with other quinoline derivatives such as:
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
- Ciprofloxacin
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H22N2O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H22N2O3/c1-30-21-12-6-5-11-19(21)24(27-22(28)16-17-8-3-2-4-9-17)20-14-13-18-10-7-15-26-23(18)25(20)29/h2-15,24,29H,16H2,1H3,(H,27,28) |
InChI Key |
HLYAFBMYQJXBDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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